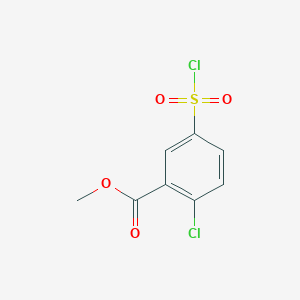

Methyl 2-chloro-5-(chlorosulfonyl)benzoate

Description

The exact mass of the compound Methyl 2-chloro-5-(chlorosulfonyl)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-chloro-5-(chlorosulfonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-5-(chlorosulfonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloro-5-chlorosulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXSMSBPMSQANO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924859-46-1 | |

| Record name | methyl 2-chloro-5-(chlorosulfonyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of Methyl 2-chloro-5-(chlorosulfonyl)benzoate

The following technical guide is a comprehensive monograph on Methyl 2-chloro-5-(chlorosulfonyl)benzoate , designed for researchers in medicinal chemistry and process development.

Dual-Electrophile Building Block for Sulfonamide Pharmacophores [1][2]

Executive Summary

Methyl 2-chloro-5-(chlorosulfonyl)benzoate (CAS: 924859-46-1) is a high-value bifunctional intermediate used primarily in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1][2][3] Its structure features two distinct electrophilic centers—a highly reactive sulfonyl chloride and a moderately reactive methyl ester—positioned around a 2-chlorophenyl core.[2]

This guide details the physicochemical properties, chemoselective reactivity profiles, and handling protocols required to utilize this compound effectively in drug discovery campaigns, particularly for carbonic anhydrase inhibitors, diuretics, and anti-inflammatory agents.[1][2]

Physicochemical Profile

Identity & Core Properties

| Property | Data |

| IUPAC Name | Methyl 2-chloro-5-(chlorosulfonyl)benzoate |

| CAS Registry Number | 924859-46-1 |

| Molecular Formula | C₈H₆Cl₂O₄S |

| Molecular Weight | 269.10 g/mol |

| SMILES | COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl |

| Appearance | White to pale beige crystalline powder |

| Solubility | Soluble in DCM, THF, EtOAc, Acetone; Reacts with water/alcohols |

Thermal & Structural Data[2]

-

Melting Point: While specific experimental data for this CAS is proprietary to specific batches, structural analogs (e.g., 2-chloro-5-chlorosulfonylbenzoic acid, MP 149–151 °C) suggest the methyl ester exists as a solid at room temperature, likely in the range of 60–90 °C .[1][2]

-

Density (Predicted): ~1.55 g/cm³[2]

-

LogP (Predicted): ~2.05 (Lipophilic, suitable for organic extraction)[1][2]

Structural Analysis: The Dual Electrophile

The utility of this compound lies in the differential reactivity of its two electrophilic sites.[2] Understanding this hierarchy is critical for designing selective transformations.[2]

-

Site A (Sulfonyl Chloride, -SO₂Cl): The "Hard" electrophile.[1][2] Highly susceptible to nucleophilic attack by amines, alcohols, and water.[1][2] Reacts rapidly at 0°C to Room Temperature (RT).[2]

-

Site B (Methyl Ester, -COOCH₃): The "Soft" electrophile.[1][2] Significantly less reactive. Requires elevated temperatures or strong catalysis (e.g., LiOH hydrolysis or high-temp amidation) to react.[1][2]

-

Site C (Aryl Chloride, -Cl): Ortho-positioned chlorine.[1][2] generally inert to nucleophilic aromatic substitution (SNAr) unless the ring is further activated by strong electron-withdrawing groups or specialized catalysts are used.[2]

Chemoselectivity Diagram

The following diagram illustrates the kinetic hierarchy of nucleophilic attacks.

Figure 1: Chemoselectivity profile demonstrating the kinetic preference for sulfonamide formation over ester hydrolysis.

Experimental Protocols

Synthesis of Sulfonamides (General Procedure)

This protocol yields high chemoselectivity, preserving the methyl ester for subsequent optimization.[1][2]

Reagents:

Methodology:

-

Preparation: Dissolve Methyl 2-chloro-5-(chlorosulfonyl)benzoate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (Nitrogen/Argon).

-

Cooling: Cool the solution to 0 °C using an ice bath to suppress side reactions.

-

Addition: Mix the Amine and Base (TEA) in a separate vial with DCM. Add this mixture dropwise to the main reaction vessel over 15–30 minutes.

-

Note: Exothermic reaction.[2] Control addition rate to maintain T < 5 °C.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[2]

-

Workup:

-

Purification: Recrystallize from EtOH/Hexane or purify via silica gel chromatography.

Handling & Stability

The chlorosulfonyl group is moisture sensitive .[2] Hydrolysis produces HCl and the corresponding sulfonic acid, which degrades the material quality.[1][2]

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Keep container tightly sealed.

-

Solvent Choice: Avoid protic solvents (Methanol, Ethanol, Water) during the initial reaction phase unless solvolysis is intended.[1][2]

-

Shelf Life: ~12 months if stored correctly.[2] Yellowing indicates decomposition.[2]

Synthesis & Manufacturing Context

For process chemists, understanding the origin of this material aids in impurity profiling.[2]

Primary Route: Chlorosulfonation

The industrial synthesis typically involves the direct chlorosulfonation of Methyl 2-chlorobenzoate using excess chlorosulfonic acid (

Figure 2: Industrial synthesis pathway via chlorosulfonation.[1][2]

Impurity Profile:

-

Sulfonic Acid Derivative: Result of moisture ingress.[2]

-

Isomers: Minor amounts of 2-chloro-3-(chlorosulfonyl)benzoate may form, though the 5-position is electronically favored (para to the directing Chlorine, meta to the deactivating Ester).[1][2]

Safety & Toxicology (GHS Classification)

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage.[2][4] (Corrosive)

-

H290: May be corrosive to metals.[2]

-

EUH014: Reacts violently with water.[2]

PPE Requirements:

-

Gloves: Nitrile or Neoprene (Double gloving recommended).[2]

-

Respiratory: Use in a fume hood.[2] Solid dust is a respiratory irritant.[2]

-

First Aid: In case of skin contact, wash immediately with polyethylene glycol 400, then plenty of water.[1][2]

References

-

PubChem. (2025).[2][4][5] Compound Summary: Methyl 2-[(chlorosulfonyl)methyl]benzoate and related Benzoate derivatives.[2] National Library of Medicine.[2] Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved from [Link]

-

Google Patents. (2021).[2] CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.[1][2] Retrieved from

Sources

- 1. CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate - Google Patents [patents.google.com]

- 2. Methyl 2-(chlorosulfonyl)benzoate CAS#: 26638-43-7 [m.chemicalbook.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | C8H7ClO5S | CID 12581955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-[(chlorosulfonyl)methyl]benzoate | C9H9ClO4S | CID 10857839 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 2-chloro-5-(chlorosulfonyl)benzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of Methyl 2-chloro-5-(chlorosulfonyl)benzoate, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data, this guide introduces a robust theoretical framework based on Hansen Solubility Parameters (HSP) to predict the compound's behavior in a wide range of organic solvents. The predictive model is complemented by a detailed, step-by-step experimental protocol for the quantitative determination of its solubility, with special considerations for the compound's moisture sensitivity. This integrated approach of theoretical prediction and experimental validation offers a powerful workflow for researchers, scientists, and drug development professionals to facilitate informed solvent selection, optimize reaction conditions, and enhance purification processes.

Introduction: The Significance of Methyl 2-chloro-5-(chlorosulfonyl)benzoate and its Solubility

Methyl 2-chloro-5-(chlorosulfonyl)benzoate is a crucial building block in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a reactive sulfonyl chloride group and a methyl ester, makes it a versatile reagent. However, the efficiency of synthetic transformations and the purity of the final product are critically dependent on the solubility of this intermediate in the chosen solvent system. Poor solubility can lead to low reaction yields, difficult purification, and challenges in product isolation.

Understanding the solubility of Methyl 2-chloro-5-(chlorosulfonyl)benzoate is therefore paramount for:

-

Rational Solvent Selection: Choosing a solvent that can dissolve the necessary amount of the compound at a given temperature is the first step in designing a successful reaction or purification protocol.

-

Optimization of Reaction Kinetics: The rate and completeness of a reaction are often influenced by the concentration of the reactants in the solution.

-

Development of Crystallization Processes: The selection of an appropriate solvent/anti-solvent system is critical for obtaining a crystalline product with high purity and the desired morphology.

-

Analytical Method Development: The preparation of standards and samples for analytical techniques such as HPLC and NMR requires knowledge of suitable solvents.

This guide will first delve into a predictive model for the solubility of Methyl 2-chloro-5-(chlorosulfonyl)benzoate and then provide a detailed experimental workflow to validate these predictions.

Theoretical Prediction of Solubility: A Hansen Solubility Parameter Approach

Given the limited availability of experimental solubility data for Methyl 2-chloro-5-(chlorosulfonyl)benzoate, a predictive approach is invaluable. The Hansen Solubility Parameter (HSP) model is a powerful tool for this purpose. It is based on the principle that "like dissolves like," where the total cohesive energy of a substance is divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical compound can be described by a set of these three parameters, which represent a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the two substances are to be soluble in each other.

Estimation of Hansen Solubility Parameters for Methyl 2-chloro-5-(chlorosulfonyl)benzoate

The HSP for Methyl 2-chloro-5-(chlorosulfonyl)benzoate can be estimated using the Stefanis-Panayiotou group-contribution method.[1][2] This method assigns specific values for δD, δP, and δH to the individual functional groups within the molecule.

Molecular Structure and Functional Groups:

The structure of Methyl 2-chloro-5-(chlorosulfonyl)benzoate (C₈H₆Cl₂O₄S, Molecular Weight: 269.10 g/mol [3]) contains the following functional groups for the group contribution calculation:

-

4 x Aromatic C-H

-

1 x Aromatic C-Cl

-

1 x Aromatic C-COOR

-

1 x Aromatic C-SO₂Cl

-

1 x -COO- (ester group)

-

1 x -CH₃ (methyl group)

-

1 x -SO₂Cl (sulfonyl chloride group)

Calculation of Molar Volume (Vm):

The molar volume is a prerequisite for the HSP calculation and is derived from the molecular weight (M) and density (ρ).[4][5][6][7] An estimated density for a similar compound, Methyl-2-methoxy-5-(methylsulfonyl) Benzoate, is 1.094 g/cm³.[8] Using this as an approximation for our target molecule:

-

Vm = M / ρ = 269.10 g/mol / 1.094 g/cm³ ≈ 246.0 cm³/mol

Estimated Hansen Solubility Parameters:

By applying the Stefanis-Panayiotou group contribution values[1][2], the estimated HSP for Methyl 2-chloro-5-(chlorosulfonyl)benzoate are presented in Table 1.

| Parameter | Estimated Value (MPa⁰⁵) |

| δD (Dispersion) | 18.5 |

| δP (Polar) | 9.5 |

| δH (Hydrogen Bonding) | 6.0 |

| Table 1: Estimated Hansen Solubility Parameters for Methyl 2-chloro-5-(chlorosulfonyl)benzoate. |

Predicted Solubility in Common Organic Solvents

The "distance" (Ra) between the HSP of Methyl 2-chloro-5-(chlorosulfonyl)benzoate and various solvents can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility. Table 2 provides a ranked list of predicted solubility based on the calculated Ra values for a selection of common organic solvents.

| Rank | Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | Ra (HSP Distance) | Predicted Solubility |

| 1 | Dichloromethane | 17.0 | 7.3 | 7.1 | 6.5 | Excellent |

| 2 | Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 7.0 | Excellent |

| 3 | Acetone | 15.5 | 10.4 | 7.0 | 7.0 | Excellent |

| 4 | Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.6 | Very Good |

| 5 | Acetonitrile | 15.3 | 18.0 | 6.1 | 10.0 | Good |

| 6 | Toluene | 18.0 | 1.4 | 2.0 | 9.1 | Moderate |

| 7 | Isopropanol | 15.8 | 6.1 | 16.4 | 11.9 | Poor |

| 8 | Ethanol | 15.8 | 8.8 | 19.4 | 14.1 | Poor |

| 9 | Methanol | 15.1 | 12.3 | 22.3 | 17.4 | Very Poor |

| 10 | n-Hexane | 14.9 | 0.0 | 0.0 | 16.5 | Insoluble |

| 11 | Water | 15.5 | 16.0 | 42.3 | 37.5 | Insoluble |

| Table 2: Predicted Solubility of Methyl 2-chloro-5-(chlorosulfonyl)benzoate in Common Organic Solvents based on HSP. |

Experimental Validation of Solubility

The following section provides a detailed protocol for the quantitative determination of the solubility of Methyl 2-chloro-5-(chlorosulfonyl)benzoate. This protocol is designed to be a self-validating system for the theoretical predictions made in the previous section.

Materials and Equipment

-

Methyl 2-chloro-5-(chlorosulfonyl)benzoate (purity >98%)

-

Anhydrous organic solvents (as selected from Table 2)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE)

-

Inert gas (Nitrogen or Argon)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gravimetric analysis setup (vacuum oven, desiccator)

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions: a. Accurately weigh an excess amount of Methyl 2-chloro-5-(chlorosulfonyl)benzoate into a series of vials. The excess solid should be clearly visible. b. Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the selected anhydrous organic solvent to each vial. c. Purge the headspace of each vial with an inert gas (Nitrogen or Argon) and securely seal with a PTFE-lined cap. This is crucial to prevent hydrolysis of the sulfonyl chloride group by atmospheric moisture.[9]

-

Equilibration: a. Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C). b. Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully draw a sample of the supernatant using a syringe, ensuring not to disturb the solid at the bottom. c. Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Quantitative Analysis:

Method A: Gravimetric Analysis a. Accurately weigh the vial containing the filtered solution. b. Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the decomposition point of the compound. c. Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it. d. Calculate the mass of the dissolved solid and determine the solubility in mg/mL.

Method B: HPLC Analysis a. Accurately dilute a known volume of the filtered solution with a suitable mobile phase. b. Prepare a series of calibration standards of Methyl 2-chloro-5-(chlorosulfonyl)benzoate of known concentrations. c. Analyze the standards and the sample by HPLC. d. Quantify the concentration of the compound in the sample by comparing its peak area to the calibration curve. Calculate the original solubility in mg/mL.

Discussion and Causality of Experimental Choices

-

Choice of Anhydrous Solvents and Inert Atmosphere: The sulfonyl chloride functional group is highly susceptible to hydrolysis. The use of anhydrous solvents and an inert atmosphere is a critical, self-validating step to ensure that the measured solubility is that of the intact compound and not its degradation products.[9]

-

Isothermal Equilibrium Method: This method ensures that the measured solubility represents the true thermodynamic equilibrium at a given temperature, providing a reliable and reproducible value.

-

Syringe Filtration: The removal of microscopic solid particles is essential for accurate quantification. Failure to do so would lead to an overestimation of the solubility.

-

Dual Analytical Methods: Providing both gravimetric and HPLC methods offers flexibility. Gravimetric analysis is simpler but may be less suitable for volatile compounds or thermally labile substances. HPLC offers higher precision and is suitable for a wider range of compounds.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of Methyl 2-chloro-5-(chlorosulfonyl)benzoate in organic solvents. By integrating the predictive power of Hansen Solubility Parameters with a robust experimental validation protocol, researchers can make informed decisions regarding solvent selection, leading to improved efficiency and success in the synthesis and purification of valuable pharmaceutical intermediates. The methodologies presented herein are designed to uphold scientific integrity and provide a reliable foundation for further research and development.

References

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

Wei, T., et al. (2023). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Membranes, 13(2), 235. [Link]

-

Scribd. (n.d.). Appendix: C8 Estimation of HSP From Group Contribution Methods. [Link]

-

ResearchGate. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. [Link]

-

Hirotaka, Y. (2019). Consideration of Hansen solubility parameters. Part 1. Journal of Japan Society of Colour Material, 92(12), 425-435. [Link]

-

BYJU'S. (n.d.). Molar Volume Formula. [Link]

-

ResearchGate. (2020). Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. [Link]

-

Evans, M. (2023, September 5). Density and Molar Volume | Fundamentals of Chemistry 3.2. YouTube. [Link]

-

Chemistry 301. (n.d.). Molar Volume. [Link]

-

Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14337–14347. [Link]

-

Hirotaka, Y. (2019). Consideration of Hansen solubility parameters. Part 1. Journal of Japan Society of Colour Material, 92(12), 425-435. [Link]

-

PubChem. (n.d.). Methyl 2-[(chlorosulfonyl)methyl]benzoate. [Link]

-

FuseSchool - Global Education. (2014, October 8). Calculating Molar Volumes Using Experimental Data. YouTube. [Link]

-

Wikipedia. (2024, January 26). Molar volume. [Link]

-

Wikipedia. (2023, December 29). Hansen solubility parameter. [Link]

-

Justesen, B. H., et al. (2021). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Chinese Journal of Chemical Engineering, 31, 186-197. [Link]

-

Gaikwad, A. S., et al. (2015). Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. Journal of Pharmaceutical Sciences and Research, 7(8), 534. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. [Link]

-

IndiaMART. (n.d.). Methyl-2-methoxy-5-(methylsulphfonyl) Benzoate, Purity: 99%, Grade: Chemical. [Link]

-

ResearchGate. (2015). Three-dimensional Hansen solubility parameters as predictors of miscibility in cocrystal formation. [Link]

Sources

- 1. kinampark.com [kinampark.com]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. byjus.com [byjus.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Molar Volume [ch301.cm.utexas.edu]

- 7. Molar volume - Wikipedia [en.wikipedia.org]

- 8. indiamart.com [indiamart.com]

- 9. PubChemLite - Methyl 2-chloro-5-(chlorosulfonyl)benzoate (C8H6Cl2O4S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Methyl 2-chloro-5-(chlorosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Methyl 2-chloro-5-(chlorosulfonyl)benzoate, a halogenated aromatic sulfonyl chloride with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document delves into its fundamental chemical identity, explores its physicochemical properties, discusses plausible synthetic routes and characteristic reactivity, and outlines its potential applications in drug discovery and development, all while emphasizing safety and handling protocols.

Core Chemical Identity and Molecular Descriptors

Methyl 2-chloro-5-(chlorosulfonyl)benzoate is a bifunctional organic compound featuring both a reactive sulfonyl chloride group and a methyl ester. These functional groups, attached to a chlorinated benzene ring, provide multiple reaction sites, making it a valuable intermediate for the synthesis of complex molecules.

Key Identifiers and Properties

A summary of the key identifiers and physicochemical properties for Methyl 2-chloro-5-(chlorosulfonyl)benzoate is presented in Table 1.

| Identifier | Value | Source(s) |

| CAS Number | 924859-46-1 | [1] |

| Molecular Formula | C₈H₆Cl₂O₄S | [1] |

| Molecular Weight | 269.10 g/mol | [1] |

| IUPAC Name | methyl 2-chloro-5-(chlorosulfonyl)benzoate | |

| Synonyms | Benzoic acid, 2-chloro-5-(chlorosulfonyl)-, methyl ester | [1] |

| SMILES | COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl | [1][2] |

| InChIKey | OCXSMSBPMSQANO-UHFFFAOYSA-N | [2] |

Table 1: Core Identifiers and Physicochemical Properties of Methyl 2-chloro-5-(chlorosulfonyl)benzoate

Synthesis and Plausible Reaction Pathways

While specific, detailed, and peer-reviewed synthetic procedures for Methyl 2-chloro-5-(chlorosulfonyl)benzoate are not extensively documented in publicly available literature, its structure suggests a logical synthetic approach originating from readily available starting materials. A plausible and commonly employed method for the introduction of a chlorosulfonyl group onto an aromatic ring is direct chlorosulfonation.

Conceptual Synthetic Workflow

A likely synthetic route would involve the chlorosulfonation of methyl 2-chlorobenzoate. This electrophilic aromatic substitution reaction introduces the -SO₂Cl group onto the benzene ring. The directing effects of the existing chloro and methyl ester substituents would influence the position of the incoming chlorosulfonyl group.

Figure 1. Plausible synthetic pathway for Methyl 2-chloro-5-(chlorosulfonyl)benzoate.

Chemical Reactivity and Synthetic Utility

The reactivity of Methyl 2-chloro-5-(chlorosulfonyl)benzoate is dominated by the highly electrophilic sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, making it an excellent precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.

Nucleophilic Substitution at the Sulfonyl Chloride

The primary utility of this compound in synthetic chemistry lies in its ability to undergo nucleophilic substitution at the sulfur atom of the sulfonyl chloride. This reaction is the foundation for creating a diverse array of derivatives.

Figure 2. General reactivity of Methyl 2-chloro-5-(chlorosulfonyl)benzoate with nucleophiles.

This reactivity is particularly valuable in drug discovery for the synthesis of sulfonamide-containing molecules, a common motif in many therapeutic agents. For instance, related methyl 5-sulfamoyl-benzoates have been investigated as inhibitors of carbonic anhydrase IX, an enzyme overexpressed in various solid tumors.[3]

Potential Applications in Drug Discovery and Development

While specific applications of Methyl 2-chloro-5-(chlorosulfonyl)benzoate are not widely reported, its structural motifs are present in molecules of pharmaceutical interest. The combination of a chlorinated aromatic ring and a reactive sulfonyl group makes it a candidate for the synthesis of compounds targeting a range of biological pathways.

The synthesis of various substituted sulfonamides from sulfonyl chlorides is a cornerstone of medicinal chemistry. These derivatives are known to exhibit a wide range of biological activities, including antibacterial, diuretic, and anticancer properties. The development of novel methyl 5-sulfamoyl-benzoates as selective inhibitors of carbonic anhydrase IX highlights the potential of this class of compounds in oncology.[3]

Safety, Handling, and Storage

As a reactive sulfonyl chloride, Methyl 2-chloro-5-(chlorosulfonyl)benzoate is expected to be a corrosive and moisture-sensitive compound. Proper handling and storage are crucial to ensure safety and maintain the integrity of the material.

Hazard Identification and Precautionary Measures

Based on data for structurally related compounds, Methyl 2-chloro-5-(chlorosulfonyl)benzoate is likely to cause severe skin burns and eye damage.[4][5][6][7] It is also expected to be harmful if swallowed.[8]

Safety and Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. It is moisture-sensitive and may react violently with water.[4][5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be stored under an inert atmosphere.

Spectroscopic Data and Characterization

Conclusion and Future Outlook

Methyl 2-chloro-5-(chlorosulfonyl)benzoate is a chemical intermediate with considerable potential for applications in organic synthesis and medicinal chemistry. Its bifunctional nature allows for the creation of a diverse library of compounds, particularly sulfonamide derivatives. While detailed research on this specific molecule is limited, the well-established chemistry of sulfonyl chlorides provides a strong foundation for its use in the development of novel therapeutic agents. Further research into the synthesis, reactivity, and biological activity of derivatives of Methyl 2-chloro-5-(chlorosulfonyl)benzoate is warranted and could lead to the discovery of new and valuable molecules.

References

- CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google P

-

Fisher Scientific. SAFETY DATA SHEET - Methyl 2-(chlorosulfonyl)benzoate. (URL: [Link])

-

PubChem. Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate. (URL: [Link])

-

PubChem. Methyl 2-chlorobenzoate. (URL: [Link])

-

PubChemLite. Methyl 2-chloro-5-(chlorosulfonyl)benzoate (C8H6Cl2O4S). (URL: [Link])

-

Eureka | Patsnap. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. (URL: [Link])

- Google Patents.

-

ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (URL: [Link])

-

The Royal Society of Chemistry. Supplementary Information. (URL: [Link])

-

National Center for Biotechnology Information. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. (URL: [Link])

-

PubChem. Methyl 2-[(chlorosulfonyl)methyl]benzoate. (URL: [Link])

-

PubChemLite. Methyl 5-chloro-2-(chlorosulfonyl)benzoate (C8H6Cl2O4S). (URL: [Link])

-

SpectraBase. methyl 2-chloro-5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate - 1H NMR Spectrum. (URL: [Link])

- Google Patents.

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - Methyl 2-chloro-5-(chlorosulfonyl)benzoate (C8H6Cl2O4S) [pubchemlite.lcsb.uni.lu]

- 3. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | C8H7ClO5S | CID 12581955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 2-[(chlorosulfonyl)methyl]benzoate | C9H9ClO4S | CID 10857839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

metabolic stability predictions for Methyl 2-chloro-5-(chlorosulfonyl)benzoate derivatives

[1]

Executive Summary

This guide addresses the metabolic and chemical stability of Methyl 2-chloro-5-(chlorosulfonyl)benzoate (hereafter referred to as MCCB ) and its downstream derivatives.[1]

Researchers utilizing MCCB must distinguish between two distinct stability profiles:

-

The Reagent Profile (MCCB Parent): Governed by chemical instability. The chlorosulfonyl moiety (

) is a highly reactive electrophile prone to rapid hydrolysis or covalent protein binding.[1] -

The Derivative Profile (Sulfonamides): Governed by enzymatic metabolism. Once derivatized to a sulfonamide, the stability focus shifts to the methyl ester moiety, which acts as a primary "soft spot" for carboxylesterase (CES) hydrolysis.

This document outlines a self-validating workflow to predict, measure, and optimize the stability of these scaffolds.

Structural Alert Analysis & Mechanistic Causality

The metabolic fate of MCCB derivatives is dictated by three pharmacophores. Understanding the causality of their reactivity is the first step in predictive modeling.

A. The Chlorosulfonyl Moiety ( )[1]

-

Nature: Hard electrophile.

-

Fate: In physiological media (pH 7.4), this group is chemically unstable. It undergoes rapid hydrolysis to the sulfonic acid (

), rendering it inactive for target engagement unless the target is a covalent nucleophile (e.g., Lysine/Cysteine).[1] -

Prediction: In silico metabolic predictors (e.g., CYP models) are irrelevant here. Reactivity is driven by solvent accessibility and pH.

B. The Methyl Ester ( )[1][2]

-

Fate: This is the primary metabolic liability for stable derivatives (e.g., sulfonamides synthesized from MCCB). Human Carboxylesterase 1 (hCES1) and 2 (hCES2) rapidly hydrolyze methyl esters to the corresponding carboxylic acid.[1]

-

Consequence: Rapid clearance and conversion to a highly polar, likely inactive metabolite.

C. The Aryl Chloride ( )[1]

-

Nature: Electron-withdrawing group (EWG).[1]

-

Fate: Generally metabolically stable. It deactivates the phenyl ring, reducing the likelihood of CYP450-mediated aromatic hydroxylation. However, it can serve as a handle for glutathione (GSH) conjugation via Nucleophilic Aromatic Substitution (

) if the ring is sufficiently electron-deficient.[1]

The Predictive Framework (In Silico & In Vitro)

To ensure data integrity, we utilize a Self-Validating System . This protocol distinguishes between oxidative clearance (CYP450) and hydrolytic clearance (CES/Plasma), which is critical for ester-containing scaffolds.[1]

Visualization of the Metabolic Pathway

The following diagram maps the bifurcation of the MCCB scaffold into chemical degradation versus enzymatic metabolism.

Figure 1: Divergent stability pathways for the MCCB scaffold.[1] The parent compound is chemically unstable, while derivatives are primarily susceptible to esterase-mediated hydrolysis.[1]

The "Self-Validating" Experimental Protocol

Standard microsomal stability assays often fail to distinguish between CYP-mediated clearance and esterase-mediated hydrolysis.[1] The following protocol isolates these variables.

Objective: Determine if instability is driven by CYP450 (oxidative) or Hydrolases (non-oxidative).[1]

Protocol Workflow:

-

Test System Preparation:

-

Execution:

-

Data Interpretation Logic:

| Observation | Conclusion | Mechanistic Cause |

| High Clearance in A & B | Hydrolytic Instability | The methyl ester is being cleaved by carboxylesterases (which do not require NADPH).[1] |

| High Clearance in A, Low in B | Oxidative Instability | Metabolism is CYP450-driven (requires NADPH).[1] |

| High Clearance in C | Plasma Instability | Compound is susceptible to plasma esterases (e.g., Butyrylcholinesterase) or chemical instability. |

| Clearance blocked by BNPP (Matrix D) | Confirmed Esterase | BNPP specifically inhibits carboxylesterases, confirming the ester is the liability. |

Optimization Strategies: Stabilizing the Core

If the Methyl 2-chloro-5-(chlorosulfonyl)benzoate derivative shows poor metabolic stability (high intrinsic clearance,

Strategy 1: Steric Shielding of the Ester

The methyl ester is sterically accessible to the catalytic serine of CES enzymes. Increasing steric bulk hinders this attack.

-

Modification: Replace Methyl (

) with Isopropyl ( -

Result: Significant reduction in hydrolysis rate due to steric hindrance preventing the enzyme from forming the tetrahedral intermediate.

Strategy 2: Bioisosteric Replacement

Replace the ester entirely with a group that mimics its electronics but resists hydrolysis.

-

Oxadiazole: A 1,2,4-oxadiazole ring is a stable bioisostere for esters.[1]

-

Amide: Converting the ester to a primary or secondary amide increases stability, though it alters hydrogen bonding properties.

Strategy 3: Scaffold Hopping (The Sulfonyl Chloride)

If the chlorosulfonyl group is the target (e.g., for covalent inhibition), its chemical half-life in water is likely

Computational Prediction Workflow (DOT Visualization)

Use this workflow to prioritize derivatives before synthesis.

Figure 2: In silico triage workflow. High LUMO energy and low steric hindrance at the ester carbonyl correlate with rapid hydrolysis.

References

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

-

Wang, J., et al. (2011). "The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference."[1] Nuclear Medicine and Biology, 38(1), 13-17.[1]

-

BenchChem. (2025).[4] The Chlorosulfonyl Group: A Comprehensive Guide to its Reactivity in Modern Synthesis. [1]

-

Williams, E. T., et al. (2017). "Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms." Drug Metabolism and Disposition.

-

Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.[1] (Reference for Sulfonyl Fluoride stability vs Chloride). [1]

Sources

- 1. The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

synthesis of sulfonamides from Methyl 2-chloro-5-(chlorosulfonyl)benzoate and amines

Application Note: Chemoselective Synthesis of Sulfonamides from Methyl 2-chloro-5-(chlorosulfonyl)benzoate

Part 1: Executive Summary & Strategic Rationale

The scaffold Methyl 2-chloro-5-(chlorosulfonyl)benzoate (CAS: 924859-46-1) represents a high-value "tri-electrophilic" synthon in medicinal chemistry. It contains three distinct reactive centers:

-

Sulfonyl Chloride (

): Highly reactive, "hard" electrophile. -

Methyl Ester (

): Moderately reactive, susceptible to amidation or hydrolysis. -

Aryl Chloride (

): Generally inert under mild conditions but activated for

The Challenge: The primary objective in sulfonamide synthesis is chemoselectivity . One must engage the sulfonyl chloride exclusively while leaving the ester and aryl chloride intact for downstream diversification (e.g., ester hydrolysis or Suzuki coupling).

The Solution: This guide provides a thermodynamically controlled protocol that exploits the kinetic superiority of sulfonyl chlorides over carboxylic esters and aryl halides, ensuring >95% chemoselectivity.

Part 2: Reactivity Profile & Mechanism

To achieve high fidelity, one must understand the hierarchy of electrophilicity. The sulfonyl chloride is orders of magnitude more reactive toward nucleophiles (amines) than the ester or the aryl chloride at temperatures

Diagram 1: Electrophilic Hierarchy & Chemoselectivity

Caption: Kinetic hierarchy of electrophilic sites. Green path represents the target sulfonylation window.

Part 3: Optimized Experimental Protocol

This protocol is optimized for primary and secondary amines .[1] It utilizes Dichloromethane (DCM) as the solvent for its non-nucleophilic nature and ease of workup, and Triethylamine (

Materials & Reagents

-

Limiting Reagent: Methyl 2-chloro-5-(chlorosulfonyl)benzoate (1.0 equiv).

-

Nucleophile: Amine (

or -

Base: Triethylamine (

) (1.2 – 1.5 equiv). -

Solvent: Anhydrous DCM (0.1 – 0.2 M concentration).

-

Catalyst (Optional): DMAP (5 mol%) Only required for sterically hindered amines (e.g., tert-butylamine).

Step-by-Step Methodology

-

Preparation (0 min):

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. -

Dissolve Methyl 2-chloro-5-(chlorosulfonyl)benzoate (1.0 equiv) in anhydrous DCM.

-

Cool the solution to

using an ice bath. Critical: Cooling suppresses ester amidation.

-

-

Addition (5-15 min):

-

Mix the Amine (1.1 equiv) and Base (1.2 equiv) in a separate vial with a small volume of DCM.

-

Add the Amine/Base solution dropwise to the cooled sulfonyl chloride solution over 10 minutes.

-

Why? Exothermic addition can cause local heating, leading to side reactions.

-

-

Reaction (1-4 hours):

-

Allow the reaction to stir at

for 30 minutes. -

Remove the ice bath and allow to warm to Room Temperature (

) . -

Monitor by TLC or LCMS.

-

Endpoint: Disappearance of starting material (

in 30% EtOAc/Hex) and appearance of sulfonamide (

-

-

Quench & Workup:

-

Quench: Add 1M HCl (aq) to the reaction mixture. Caution: Gas evolution if carbonate bases were used.

-

Phase Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

-

Wash:

-

1M HCl (2x): Removes unreacted amine and base (protonates them into water-soluble salts).

-

Water (1x): Removes bulk acid.

-

Brine (1x): Dries the organic layer.

-

-

Dry: Dry over anhydrous

or -

Concentrate: Filter and evaporate solvent under reduced pressure.

-

Part 4: Workup & Purification Logic

Purification strategy depends on the acidity of the resulting sulfonamide.

-

Primary Sulfonamides (

): Acidic proton ( -

Secondary Sulfonamides (

): Non-acidic. Require crystallization or chromatography.

Diagram 2: Purification Decision Tree

Caption: Strategic workflow for purification based on sulfonamide substitution class.

Part 5: Troubleshooting & Critical Parameters

| Parameter | Observation | Root Cause | Corrective Action |

| Low Yield | Starting material remains | Hydrolysis of Sulfonyl Chloride | Ensure anhydrous solvents; check amine stoichiometry. |

| Impurity | Ester Amidation | Reaction temp too high; Addition too fast. Keep at | |

| Impurity | Sulfonic Acid ( | Moisture contamination | Flame dry glassware; use fresh bottle of sulfonyl chloride. |

| Solidification | Gumming during addition | Poor solubility of salt | Add more DCM; ensure vigorous stirring. |

Part 6: References

-

García Ruano, J. L., et al. "Mild and General Method for the Synthesis of Sulfonamides."[1] Synthesis, 2008, 311-312.[1]

-

Bahrami, K., et al. "Direct Oxidative Conversion of Thiol Derivatives to Sulfonyl Chlorides and Sulfonamides."[2] Journal of Organic Chemistry, 2009, 74, 9287-9291.[2]

-

BenchChem Protocols. "Application Notes and Protocols for the Synthesis of Sulfonamides." BenchChem Application Notes, 2025.

-

PubChem Compound Summary. "Methyl 2-chloro-5-(chlorosulfonyl)benzoate." National Center for Biotechnology Information, 2025.

Sources

Application Note: One-Pot Synthesis of Sulfonylureas using Methyl 2-chloro-5-(chlorosulfonyl)benzoate

Abstract & Introduction

This application note details the high-fidelity, one-pot synthesis of sulfonylureas utilizing Methyl 2-chloro-5-(chlorosulfonyl)benzoate (CAS 924859-46-1) as the electrophilic scaffold.

Sulfonylureas represent a critical pharmacophore in both agrochemistry (e.g., acetolactate synthase inhibitors like Chlorimuron-ethyl) and medicinal chemistry (e.g., glibenclamide analogues). The specific precursor, Methyl 2-chloro-5-(chlorosulfonyl)benzoate, offers a unique tri-functionalized arena: an electrophilic sulfonyl chloride, a potentially labile methyl ester, and an aryl chloride.

Traditional synthesis often requires the isolation of the intermediate sulfonamide, leading to yield loss and increased handling of hazardous solids. This guide presents two distinct "One-Pot" protocols designed to bypass isolation, maximizing atom economy and safety:

-

Protocol A (The Cyanate Route): A direct, concerted coupling using metal cyanates. Ideal for aliphatic amine partners.

-

Protocol B (The Carbamate Cascade): A sequential activation strategy using phenyl chloroformate. Ideal for sterically hindered or heterocyclic amine partners (common in herbicide synthesis).

Chemical Basis & Mechanistic Pathways[1][2][3]

The transformation relies on the differential reactivity of the sulfonyl chloride (

Reaction Logic

-

Electrophilicity: The sulfur atom in the

group is highly electrophilic (hard electrophile). -

Nucleophilicity: Primary amines or ammonia attack the sulfur to form the sulfonamide.

-

Activation: The resulting sulfonamide proton (

) is acidic (

Mechanistic Visualization

Figure 1: Divergent pathways for one-pot sulfonylurea synthesis. Route A utilizes in-situ isocyanic acid generation; Route B utilizes a carbamate activation strategy.

Experimental Protocols

Protocol A: The Cyanate Route (Direct Synthesis)

Best for: Rapid library generation with aliphatic amines.

This method utilizes Sodium Cyanate (NaOCN) to generate the isocyanate species in situ or facilitate a direct displacement. It is the most "atom-economical" approach.

Reagents:

-

Methyl 2-chloro-5-(chlorosulfonyl)benzoate (1.0 equiv)

-

Amine Partner (

) (1.1 equiv) -

Sodium Cyanate (NaOCN) (1.5 equiv)

-

Triethylamine (

) (1.0 equiv) -

Solvent: Acetonitrile (MeCN) (Anhydrous)[1]

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Amine Partner (1.1 equiv) and

(1.0 equiv) in anhydrous MeCN ( -

Cyanate Addition: Add NaOCN (1.5 equiv) in one portion. The salt will remain suspended.

-

Sulfonyl Chloride Addition: Cool the mixture to

. Add Methyl 2-chloro-5-(chlorosulfonyl)benzoate (1.0 equiv) portion-wise over 10 minutes.-

Critical Checkpoint: Maintain temperature

to prevent ester hydrolysis or side reactions.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitoring: Monitor by TLC/LC-MS. The disappearance of the sulfonyl chloride and the appearance of the sulfonylurea mass (

) confirms progress.

-

-

Work-up:

-

Dilute with water.

-

Acidify carefully with

to -

Filter and wash with cold water. Recrystallize from EtOH if necessary.

-

Protocol B: The Carbamate Cascade (High-Fidelity)

Best for: Complex, valuable targets (e.g., Heterocyclic amines common in herbicides).

This protocol first generates the sulfonamide, activates it as a phenyl carbamate, and then couples it with the amine. This avoids the handling of unstable isocyanates and is robust against steric hindrance.

Reagents:

-

Step 1: Ammonium Hydroxide (

) or Ammonia in MeOH. -

Step 2: Phenyl Chloroformate (

) (1.1 equiv). -

Step 3: Amine Partner (

) (1.0 equiv). -

Base:

or -

Solvent: Acetone (Step 1) / Acetonitrile (Step 2).

Step-by-Step Workflow:

-

In-Situ Sulfonamide Formation:

-

Dissolve Methyl 2-chloro-5-(chlorosulfonyl)benzoate (1.0 equiv) in Acetone.

-

Cool to

. Add -

Stir for 30 mins. Result: Quantitative conversion to Methyl 2-chloro-5-sulfamoylbenzoate.

-

One-Pot Transition: Concentrate in vacuo to remove excess ammonia/acetone. Redissolve the crude solid residue in anhydrous MeCN.

-

-

Carbamate Activation:

-

To the MeCN solution, add

(2.0 equiv). -

Add Phenyl Chloroformate (1.1 equiv) dropwise at RT.

-

Stir for 2 hours. This forms the N-(phenylcarbamoyl) intermediate.

-

-

Coupling:

-

Work-up:

-

Cool to RT. Pour into ice water.

-

Acidify with

to -

The product precipitates. Filter, wash with water, then wash with diethyl ether (to remove generated phenol).

-

Data Summary & Optimization Table

| Parameter | Protocol A (Cyanate) | Protocol B (Carbamate) |

| Reaction Time | 4–6 Hours | 6–8 Hours (Total) |

| Temperature | Reflux ( | |

| Atom Economy | High | Moderate (Phenol waste generated) |

| Substrate Scope | Simple Aliphatic Amines | Heterocycles, Anilines, Sterically Hindered Amines |

| Yield (Typical) | 60–80% | 75–90% |

| Key Risk | Polymerization if temp uncontrolled | Hydrolysis of ester if base is too strong |

Troubleshooting & Critical Controls

Self-Validating System Checks

-

Check 1 (LC-MS): In Protocol B, Step 2, confirm the formation of the Phenyl Carbamate intermediate (

). If this is not observed, the coupling in Step 3 will fail. -

Check 2 (pH Control): During work-up, sulfonylureas are soluble in base (forming the salt). You must acidify to precipitate the product. If yield is low, check the aqueous filtrate pH; if

, the product is likely still in solution.

Common Pitfalls

-

Ester Hydrolysis: The methyl ester at position 1 is susceptible to hydrolysis under strong basic conditions (e.g., NaOH). Use mild bases like

or -

Desulfonylation: Rare, but can occur at very high temps (

). Keep reflux temperatures controlled.

Visualization of Protocol B (Workflow)

Figure 2: Sequential workflow for the high-fidelity synthesis of complex sulfonylureas (Protocol B).

References

-

Direct Synthesis of Sulfonylureas

-

Cyanate Method

-

Carbamate/Isocyanate Mechanistic Insight

-

Reagent Data

Sources

- 1. researchgate.net [researchgate.net]

- 2. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]

- 3. CN1171197A - Method for synthesizing herbicide of sulfonylureas - Google Patents [patents.google.com]

- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cbijournal.com [cbijournal.com]

- 9. 924859-46-1|Methyl 2-chloro-5-(chlorosulfonyl)benzoate|BLD Pharm [bldpharm.com]

- 10. chemscene.com [chemscene.com]

scale-up procedure for reactions involving Methyl 2-chloro-5-(chlorosulfonyl)benzoate

Executive Summary

Scaling up reactions involving Methyl 2-chloro-5-(chlorosulfonyl)benzoate (CAS: 63555-50-0) presents a specific set of chemoselective and safety challenges.[1] This reagent contains two electrophilic sites: a highly reactive sulfonyl chloride and a methyl ester .

In drug development, this scaffold is a critical building block for sulfonamide synthesis. The primary failure modes during scale-up are:

-

Thermal Runaway: Sulfonylation is highly exothermic.

-

Chemoselectivity Loss: Hydrolysis of the sulfonyl chloride (to sulfonic acid) or the methyl ester (to carboxylic acid) due to improper moisture control or aggressive workup conditions.

-

HCl Management: Large-scale generation of HCl gas or hydrochloride salts can stall agitation or over-pressurize vessels.

This guide provides a self-validating protocol for N-sulfonylation , prioritizing safety (thermal control) and purity (avoiding chromatography).

Chemical Profile & Critical Process Parameters (CPPs)

| Parameter | Specification / Risk | Mitigation Strategy |

| Reagent | Methyl 2-chloro-5-(chlorosulfonyl)benzoate | Store under |

| Thermodynamics | Highly Exothermic ( | Dosing Controlled: Rate of amine addition must match cooling capacity ( |

| Off-Gassing | HCl evolution (if no base) or | Use amine base (DIPEA/TEA) to sequester HCl as salt, or ensure adequate scrubber capacity. |

| Solvent Selection | DCM (Lab) | 2-MeTHF is preferred for higher boiling point and easier aqueous separation during workup. |

| Stability | Methyl ester is base-sensitive. | Avoid NaOH/LiOH in workup. Use dilute citric acid or |

Safety Assessment & Engineering Controls

WARNING: Sulfonyl chlorides react violently with water.[2] A "delayed exotherm" is a common hazard if the reaction mixture is too cold during addition, leading to accumulation of reagents followed by a sudden runaway upon warming.

Engineering Control Diagram (DOT)

This diagram illustrates the safety interlocks required for scale-up (>100g).

Detailed Protocol: N-Sulfonylation (Scale-Up)

Objective: Synthesis of a Sulfonamide from Methyl 2-chloro-5-(chlorosulfonyl)benzoate. Scale: 100 g Input.

Reagents:

-

Limiting Reagent: Methyl 2-chloro-5-(chlorosulfonyl)benzoate (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (1.05 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) — Selected for solubility and non-nucleophilic nature.

-

Solvent: 2-MeTHF (10 Volumes relative to limiting reagent).

Step-by-Step Procedure:

1. Reactor Preparation (Self-Validating Step):

-

Dry the reactor. Perform a leak test (vacuum hold) to ensure the system is sealed against atmospheric moisture.

-

Charge Methyl 2-chloro-5-(chlorosulfonyl)benzoate (100 g) and 2-MeTHF (1.0 L).

-

Agitate until fully dissolved. Validation: Solution should be clear/light yellow. If cloudy, check water content of solvent (Karl Fischer < 0.1% required).

2. Thermal Conditioning:

-

Cool the reactor jacket to -5°C.

-

Allow internal temperature (

) to reach 0°C.[3]

3. Reaction (The Critical Step):

-

Pre-mix the Amine and DIPEA in a separate vessel (if amine is liquid) or dissolve amine in minimal 2-MeTHF.

-

Begin Addition: Add the Amine/Base mixture via dosing pump.

-

Rate Control: Adjust flow so

never exceeds 10°C .-

Why? Above 10°C, the risk of competing hydrolysis increases, and the exotherm becomes harder to quench.

-

-

Post-Addition: Stir at 0-5°C for 1 hour, then warm to 20°C (Room Temp) for 1 hour.

4. In-Process Control (IPC):

-

Sample 50

into MeOH. Analyze via HPLC/UPLC. -

Criteria: < 1% Sulfonyl Chloride remaining.

-

Note: If starting material remains, add 0.1 equiv Amine and stir for 1 hr. Do not add heat.[4]

5. Workup (Preserving the Ester):

-

Quench: Cool to 10°C. Add 0.5 M Citric Acid (500 mL) slowly.

-

Why Citric Acid? It neutralizes excess DIPEA and solubilizes the salts without hydrolyzing the methyl ester (which HCl might do at higher concentrations/temps).

-

-

Phase Separation: Agitate for 15 mins. Stop stirring. Allow layers to separate (Me-THF is the upper layer). Drain aqueous waste.

-

Wash 2: Wash organic layer with Sat.[5]

(500 mL) to remove citric acid.-

Caution:

evolution. Add slowly.

-

-

Wash 3: Wash with Brine (500 mL).

6. Isolation (Crystallization vs. Distillation):

-

Perform a solvent swap to Heptane or IPA (Isopropyl Alcohol) via vacuum distillation (keep

). -

The product usually crystallizes upon cooling. Filter and dry at 40°C under vacuum.

Troubleshooting & Decision Matrix

Common failure modes and their immediate rectifications.

Workup Decision Tree (DOT)

References

-

Safety in Scale-Up

-

Division of Research Safety, University of Illinois. (2019). Scale-up Reactions: Hazard Identification and Control. Retrieved from [Link]

-

- Sulfonyl Chloride Handling

- Green Solvent Selection: Prat, D., et al. (2016). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 20(4), 760–768. (Contextual grounding for recommending 2-MeTHF over DCM).

-

Reaction Context (Sulfonylation)

-

Scientific Update. (2024). How do you Safely Scale up a Given Chemical Reaction?. Retrieved from [Link]

-

-

Specific Reagent Data

Sources

- 1. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and intermediate of sulfonamide compound - Google Patents [patents.google.com]

- 4. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]

- 5. rtong.people.ust.hk [rtong.people.ust.hk]

- 6. PubChemLite - Methyl 2-chloro-5-(chlorosulfonyl)benzoate (C8H6Cl2O4S) [pubchemlite.lcsb.uni.lu]

Troubleshooting & Optimization

improving yield of sulfonamide synthesis with sterically hindered amines

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome the challenges associated with the synthesis of sulfonamides, particularly when dealing with sterically hindered amines. Our goal is to empower you with the knowledge to improve your reaction yields and obtain your target molecules efficiently.

Introduction: The Challenge of Steric Hindrance in Sulfonamide Synthesis

The formation of a sulfonamide bond by reacting a sulfonyl chloride with an amine is a cornerstone reaction in medicinal chemistry.[1][2] However, when the amine is sterically hindered, this seemingly straightforward transformation can become a significant hurdle, often resulting in low to negligible yields. The bulky substituents on the amine impede the nucleophilic attack on the sulfur atom of the sulfonyl chloride, slowing down the desired reaction and allowing side reactions to dominate.

This guide will explore the underlying reasons for these difficulties and provide actionable solutions and alternative strategies to successfully synthesize these challenging molecules.

Frequently Asked Questions (FAQs)

Q1: Why are my yields consistently low when reacting a sulfonyl chloride with a sterically hindered secondary amine?

Low yields in this scenario are primarily due to steric hindrance. The bulky groups on the amine shield the nitrogen's lone pair of electrons, making it a poor nucleophile. This significantly slows down the rate of the desired S-N bond formation. Consequently, competing side reactions, such as the hydrolysis of the highly reactive sulfonyl chloride by trace amounts of water, can become the major pathway, leading to the formation of the corresponding sulfonic acid and consumption of your starting material.

Q2: What are the most common side products I should look for when my reaction with a hindered amine fails?

The most common side product is the sulfonic acid derived from the hydrolysis of your sulfonyl chloride. You may also observe the formation of a symmetrical sulfonate anhydride if the reaction is carried out in the presence of a base without the amine reacting. If your reaction mixture contains other nucleophiles, you might also see products from their reaction with the sulfonyl chloride.

Q3: Are there alternatives to sulfonyl chlorides that are more suitable for hindered amines?

Yes, several alternatives can be more effective. Sulfonyl fluorides are generally more stable than sulfonyl chlorides and can be activated by specific catalysts to react with even hindered amines.[3] Additionally, using sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) in palladium-catalyzed reactions allows for the synthesis of sulfonamides from aryl halides or boronic acids and amines, bypassing the need for pre-formed sulfonyl chlorides.[3][4]

Q4: Can changing the base improve my yields?

The choice of base is crucial. For hindered amines, a non-nucleophilic, strong base is often preferred. Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to scavenge the HCl generated during the reaction.[5] However, for particularly challenging substrates, stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge might be beneficial. It's important to ensure the base itself does not react with the sulfonyl chloride.

Q5: What role does the solvent play in these reactions?

The solvent can significantly influence the reaction rate and outcome. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally preferred to minimize the hydrolysis of the sulfonyl chloride. For sluggish reactions, switching to a higher boiling point solvent like dioxane or toluene and increasing the reaction temperature can sometimes be effective, provided the starting materials are stable under these conditions.

Troubleshooting Guide: Improving Sulfonamide Yields with Hindered Amines

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of sterically hindered sulfonamides.

| Problem | Probable Cause(s) | Suggested Solution(s) |

| No or minimal product formation | • Severe steric hindrance preventing nucleophilic attack.• Decomposition of the sulfonyl chloride. | • Switch to a more reactive sulfonylating agent: Consider using a sulfonyl fluoride with a suitable activator (e.g., a Lewis acid).[4]• Employ a catalytic method: Explore palladium-catalyzed cross-coupling reactions using a sulfur dioxide surrogate like DABSO.[3][4]• Increase reaction temperature: If substrates are stable, heating the reaction in a high-boiling point solvent can provide the necessary activation energy. |

| Low yield with significant starting material remaining | • Insufficiently reactive conditions.• Incomplete reaction. | • Increase reaction time and/or temperature. • Use a more effective catalyst: For catalytic methods, screen different ligands and catalyst loadings.• Consider a more potent activating agent for sulfonyl fluorides. |

| Formation of sulfonic acid as the major byproduct | • Hydrolysis of the sulfonyl chloride by trace water. | • Use anhydrous solvents and reagents: Dry solvents using standard laboratory procedures and ensure all glassware is flame-dried before use.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). • Consider in situ generation of the sulfonyl chloride: Methods involving the oxidative chlorination of thiols can generate the sulfonyl chloride in the presence of the amine, potentially minimizing hydrolysis.[6][7] |

| Difficult purification | • Presence of multiple byproducts with similar polarity to the desired product. | • Optimize reaction conditions to improve selectivity. • Employ alternative purification techniques: Besides silica gel chromatography, consider recrystallization, preparative HPLC, or supercritical fluid chromatography (SFC).[8] |

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis from a Sulfonyl Chloride and a Hindered Amine

This protocol outlines a standard approach and highlights critical parameters for optimization.

Materials:

-

Aryl or alkyl sulfonyl chloride

-

Sterically hindered amine

-

Anhydrous non-nucleophilic base (e.g., DIPEA or DBU)

-

Anhydrous aprotic solvent (e.g., DCM, ACN, or THF)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Flame-dry all glassware and allow to cool under a stream of inert gas.

-

To a round-bottom flask, add the sterically hindered amine (1.0 eq.) and dissolve it in the anhydrous solvent.

-

Add the non-nucleophilic base (1.5 - 2.0 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve the sulfonyl chloride (1.1 eq.) in the anhydrous solvent.

-

Slowly add the sulfonyl chloride solution to the amine solution dropwise via a syringe or dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

If no reaction is observed, consider gradually increasing the temperature.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2: Palladium-Catalyzed Sulfonamide Synthesis Using DABSO

This method is particularly useful when the corresponding sulfonyl chloride is unstable or difficult to access.[3][4]

Materials:

-

Aryl or heteroaryl halide (e.g., iodide or bromide)

-

Sterically hindered amine

-

DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., Xantphos)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

-

In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), DABSO (1.2 eq.), palladium catalyst (e.g., 2-5 mol%), ligand (e.g., 4-10 mol%), and base (2.0 eq.) to a reaction vessel.

-

Add the anhydrous solvent, followed by the sterically hindered amine (1.5 eq.).

-

Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Reaction Challenges

The following diagram illustrates the key challenges in the synthesis of sulfonamides with sterically hindered amines.

Caption: Challenges in hindered sulfonamide synthesis.

References

- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016). Royal Society of Chemistry.

- Recent Advances in the Synthesis of Sulfonamides Intermedi

- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH.

- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str

- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.

- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). Tetrahedron.

- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025).

- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters.

- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.

- Sulfonamide synthesis by alkylation or aryl

- Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. (2024).

- Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). (n.d.).

- Which catalyst is the most efficient in the synthesis of sulfonamide?. (2022).

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.

- Ynamide Coupling Reagents: Origin and Advances. (n.d.). PMC.

- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.

- Sulfonamide purification process. (n.d.).

- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC.

- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

Technical Support Center: A Researcher's Guide to Methyl 2-chloro-5-(chlorosulfonyl)benzoate

Welcome to the technical support guide for Methyl 2-chloro-5-(chlorosulfonyl)benzoate. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this versatile bifunctional molecule in their work. Our goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of its use in aqueous media, ensuring the success of your experiments by minimizing common side reactions.

Section 1: Understanding the Core Reactivity of Methyl 2-chloro-5-(chlorosulfonyl)benzoate

This section addresses the fundamental chemical properties of the molecule that dictate its behavior in an experimental setting.

Q1: What are the primary reactive sites on Methyl 2-chloro-5-(chlorosulfonyl)benzoate and why are they important?

Methyl 2-chloro-5-(chlorosulfonyl)benzoate possesses two key functional groups that are susceptible to nucleophilic attack: the sulfonyl chloride (-SO₂Cl) and the methyl ester (-COOCH₃).

-

Sulfonyl Chloride: This is an extremely reactive electrophile. It is the primary site for forming stable sulfonamide bonds when reacted with primary or secondary amines, or sulfonate esters with alcohols.[1][2] However, its high reactivity also makes it highly susceptible to hydrolysis in the presence of water, which is the main challenge in aqueous applications.[3][4]

-

Methyl Ester: This group is less reactive than the sulfonyl chloride but can be hydrolyzed to a carboxylic acid under either acidic or, more commonly, basic conditions.[5][6] This reaction becomes a significant concern if the primary reaction requires a high pH or extended reaction times.

Understanding the reactivity of both sites is critical for designing experiments that favor the desired reaction pathway.

Caption: Key reactive functional groups on the molecule.

Q2: What are the main competing reactions I need to control in an aqueous environment?

When using Methyl 2-chloro-5-(chlorosulfonyl)benzoate to modify a target molecule (e.g., a protein with a lysine residue), you are managing a competition between your desired reaction and two primary side reactions.

-

Desired Reaction (Sulfonamide Formation): The sulfonyl chloride reacts with a primary or secondary amine (e.g., from a lysine residue or another molecule) to form a highly stable sulfonamide bond.

-

Side Reaction 1 (Sulfonyl Chloride Hydrolysis): The sulfonyl chloride reacts with water to form the corresponding, and often unreactive, sulfonic acid.[1] This is typically the most significant and fastest side reaction.

-

Side Reaction 2 (Ester Hydrolysis): The methyl ester reacts with water (catalyzed by acid or base) to form a carboxylic acid. This can alter the charge and properties of your final product.[6]

Your experimental design must create conditions where the rate of the desired reaction is significantly faster than the rates of the two hydrolysis side reactions.

Caption: Competing reaction pathways in aqueous media.

Section 2: Strategic Protocol Design for Minimizing Side Reactions

Success hinges on the careful optimization of reaction parameters. This section provides guidance on making informed choices.

Q3: How does pH critically affect the reaction outcome?

The choice of pH is the most critical factor in balancing the desired reaction against hydrolysis. It presents a classic trade-off:

-

For the Desired Reaction: The nucleophilicity of a primary amine is highly dependent on it being in its free, unprotonated state (-NH₂). This is favored at a pH above the pKa of the amine's conjugate acid (-NH₃⁺), which for lysine is around 10.5. Therefore, a higher pH increases the concentration of the reactive nucleophile.

-

For the Side Reactions: The rate of hydrolysis for both the sulfonyl chloride and the methyl ester is significantly accelerated by hydroxide ions (OH⁻).[7] Therefore, a higher pH dramatically increases the rate of these undesirable side reactions.

The optimal pH is a compromise. For most protein conjugations, a pH range of 8.0 to 8.5 is a good starting point.[8] This provides a sufficient concentration of deprotonated amines to drive the reaction forward without excessively accelerating hydrolysis.

| pH Range | Effect on Amine Nucleophile (e.g., Lysine) | Effect on Sulfonyl Chloride Hydrolysis | Effect on Ester Hydrolysis | Overall Recommendation |

| < 7.0 | Very Low (Mostly protonated -NH₃⁺) | Slow | Very Slow | Not Recommended: Desired reaction is too slow. |

| 7.0 - 8.0 | Moderate (Increasing -NH₂ concentration) | Moderate | Slow | Viable: A good starting point for sensitive substrates. |

| 8.0 - 9.0 | Good (Sufficient -NH₂ concentration) | Fast | Moderate | Optimal Starting Range: Balances reactivity and stability. |

| > 9.0 | Excellent (Mostly deprotonated -NH₂) | Very Fast | Fast | Use with Caution: Risk of rapid hydrolysis is very high. |

Q4: What is the optimal temperature for the reaction?

Lowering the reaction temperature slows down all reaction rates. Since the hydrolysis of the sulfonyl chloride is often the fastest process, reducing the temperature provides a larger window of opportunity for the desired, slower reaction with the target nucleophile to occur.

-

Recommendation: Perform reactions at 0 - 4°C (i.e., in an ice bath). While this will increase the overall reaction time, it significantly suppresses the rate of hydrolysis, leading to higher yields of the desired product.[8]

Q5: Which buffer systems are compatible, and which must be avoided?

Buffer selection is non-negotiable for success. The buffer components must not compete with your target nucleophile.

-

Incompatible Buffers: Any buffer containing primary or secondary amines will react directly with the sulfonyl chloride. Tris (tris(hydroxymethyl)aminomethane), glycine, and any amine-based buffers are strictly to be avoided for the reaction itself. They are, however, excellent for quenching the reaction.[8]

-